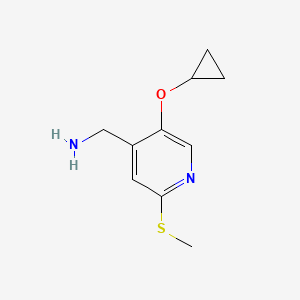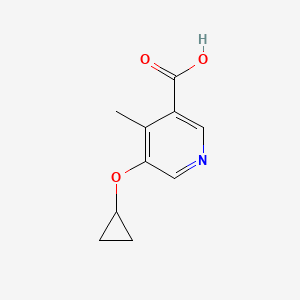![molecular formula C27H31NO10 B14811573 (7S,9S)-7-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-[(1S)-1-hydroxyethyl]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B14811573.png)
(7S,9S)-7-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-[(1S)-1-hydroxyethyl]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Daunorubicinol is a metabolite of daunorubicin, an anthracycline antibiotic used primarily in chemotherapy for treating various types of cancer, including acute myeloid leukemia and acute lymphoblastic leukemia . Daunorubicinol retains the antineoplastic properties of its parent compound and contributes to the overall therapeutic effects and toxicity profile of daunorubicin .
Preparation Methods
Synthetic Routes and Reaction Conditions: Daunorubicinol is typically synthesized through the reduction of daunorubicin. The reduction process involves the use of reducing agents such as sodium borohydride or catalytic hydrogenation . The reaction conditions often include an aqueous or alcoholic solvent system, maintained at a controlled temperature to ensure the selective reduction of the carbonyl group to a hydroxyl group .
Industrial Production Methods: Industrial production of daunorubicinol follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The large-scale reduction is typically carried out in stainless steel reactors with precise control over reaction parameters such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions: Daunorubicinol undergoes several types of chemical reactions, including:
Reduction: Further reduction of daunorubicinol can lead to the formation of dihydro derivatives.
Substitution: Daunorubicinol can participate in nucleophilic substitution reactions, particularly at the hydroxyl and amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed:
Oxidation: Daunorubicin.
Reduction: Dihydro derivatives of daunorubicinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Daunorubicinol has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of anthracycline antibiotics and their derivatives.
Biology: Investigated for its role in cellular processes and its interaction with biological membranes.
Medicine: Studied for its pharmacokinetics and pharmacodynamics in cancer therapy.
Industry: Employed in the development of new chemotherapeutic agents and formulations.
Mechanism of Action
Daunorubicinol exerts its effects by intercalating into DNA and inhibiting the enzyme topoisomerase II . This inhibition prevents the relaxation of supercoiled DNA, thereby interfering with DNA replication and transcription . The compound also generates free radicals, leading to oxidative damage to cellular components . The molecular targets include DNA and topoisomerase II, and the pathways involved are primarily related to DNA damage response and apoptosis .
Comparison with Similar Compounds
Doxorubicinol: A metabolite of doxorubicin with similar antineoplastic properties.
Epirubicinol: A metabolite of epirubicin, used in cancer therapy.
Idarubicinol: A metabolite of idarubicin, another anthracycline antibiotic.
Comparison: Daunorubicinol, doxorubicinol, epirubicinol, and idarubicinol share similar mechanisms of action, primarily involving DNA intercalation and topoisomerase II inhibition . daunorubicinol is unique in its pharmacokinetic profile and specific therapeutic applications . It is particularly noted for its role in the treatment of acute myeloid leukemia and acute lymphoblastic leukemia .
Properties
Molecular Formula |
C27H31NO10 |
|---|---|
Molecular Weight |
529.5 g/mol |
IUPAC Name |
(7S,9S)-7-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-[(1S)-1-hydroxyethyl]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H31NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10-11,14,16-17,22,29-30,32,34-35H,7-9,28H2,1-3H3/t10-,11-,14-,16-,17-,22-,27-/m0/s1 |
InChI Key |
HJEZFVLKJYFNQW-BDKNZTIZSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@H](C)O)O)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(C)O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


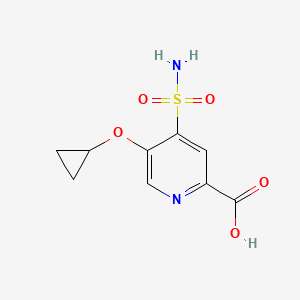
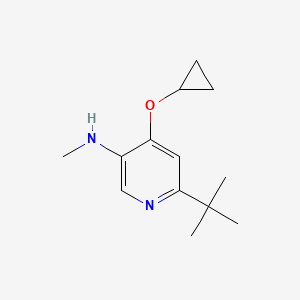
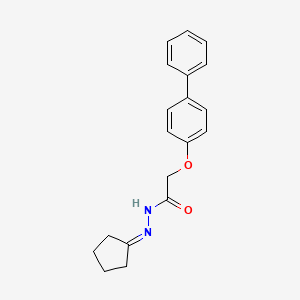
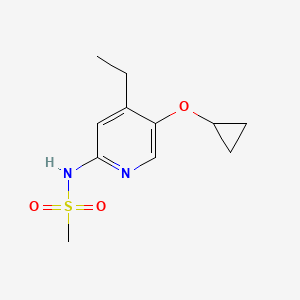
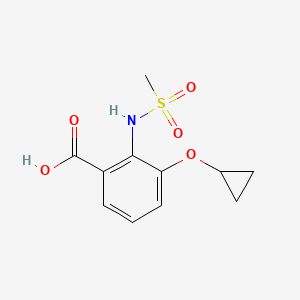
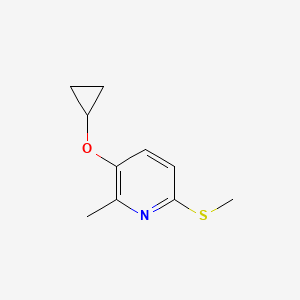
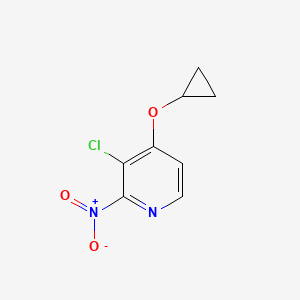
![N,N'-bis[(E)-(2,3-dichlorophenyl)methylidene]biphenyl-4,4'-diamine](/img/structure/B14811540.png)
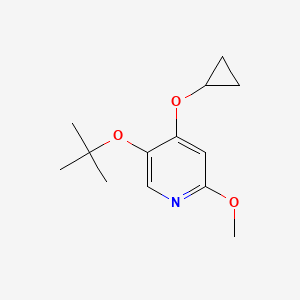
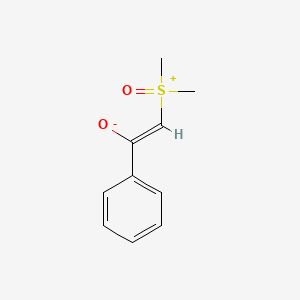
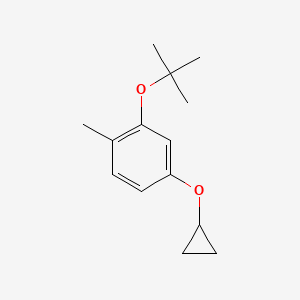
![4-[(E)-2-phenylethenyl]benzohydrazide](/img/structure/B14811565.png)
